molecular formula C11H13N5O2 B2604658 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea CAS No. 708236-68-4

1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea

Cat. No.: B2604658
CAS No.: 708236-68-4
M. Wt: 247.258
InChI Key: WMVVWYCMGLIOCC-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, as well as a triazole ring linked to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4H-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 1-(2-hydroxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea.

    Reduction: Formation of 1-(2-methoxy-5-methylphenyl)-3-(1,2,4-triazolin-4-yl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea can be compared with other urea derivatives and triazole-containing compounds. Similar compounds include:

    1-(2-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea: Lacks the methyl group on the phenyl ring.

    1-(2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea: Lacks the methoxy group on the phenyl ring.

    1-(2-methoxy-5-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)urea: Has a different substitution pattern on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1,2,4-triazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-3-4-10(18-2)9(5-8)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVVWYCMGLIOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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